2-Chloro-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-N,4-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups, a chlorine atom, and a sulfonamide group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Polymer Applications
Research on polymeric materials utilizing sulfonamide derivatives has shown significant advancements. For instance, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, a related compound, has been synthesized and characterized for its efficacy against simulants of sulfur mustard. This polymer showcases promising applications in situations where aqueous mediums are precluded, demonstrating the versatile use of sulfonamide derivatives in decontamination processes (Gutch, Shrivastava, & Dubey, 2007).
Solubility and Material Science
The effect of the sulfonic group on the solubility parameters and behavior of poly(2,6-dimethyl-1,4-phenylene oxide) has been studied, revealing insights into the interactions and solubility behavior of sulfonated polymers. This investigation aids in understanding the material properties and potential applications of sulfonamide-based polymers in various technological fields (Gong Chun-li et al., 2007).
Environmental and Water Treatment Studies
Chlorine dioxide's potential in oxidizing pharmaceuticals during water treatment has been assessed, indicating its reactivity with sulfonamide antibiotics. This research highlights the importance of sulfonamide derivatives in understanding and improving water treatment processes, ensuring the removal of harmful contaminants (Huber et al., 2005).
Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives have been explored for their inhibition properties against human carbonic anhydrases, showcasing the potential for developing novel therapeutics. Studies such as the synthesis of [1,4]oxazepine-based primary sulfonamides demonstrate the role of sulfonamide groups in medicinal applications, particularly as enzyme inhibitors (Sapegin et al., 2018).
Computational Chemistry and Reaction Mechanisms
The reactivity of emerging pollutants, including sulfonamide antibiotics, has been examined through computational chemistry, offering insights into the reaction mechanisms and environmental fate of these compounds. Such studies underscore the significance of sulfonamide derivatives in environmental sciences and their potential impact on water quality and treatment technologies (Fu et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGRMUBIACBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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